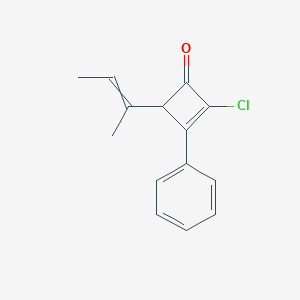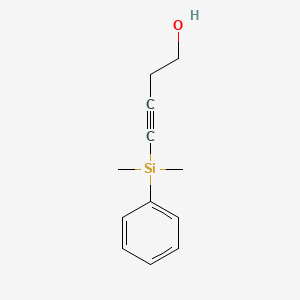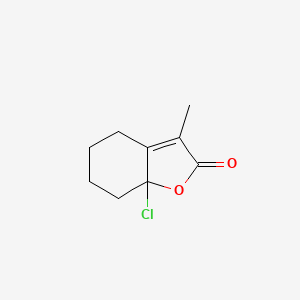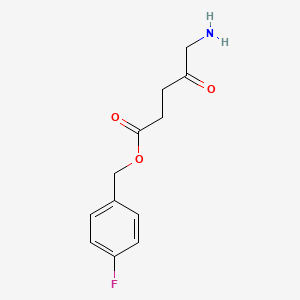
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate is a chemical compound with a complex structure that includes an acetamido group, a dihydroxypropoxy group, and an oxobutanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the reaction of an appropriate acetamido precursor with a dihydroxypropoxy reagent under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanoate group can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropoxy group can yield ketones, while reduction of the oxobutanoate group can produce alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate include:
- (2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one
- Various pyrrolidinyl urea, thiourea, guanidine, and cyanoguanidine compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired.
Propiedades
Número CAS |
388587-59-5 |
|---|---|
Fórmula molecular |
C9H14NO7- |
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C9H15NO7/c1-5(12)10-7(2-8(14)15)9(16)17-4-6(13)3-11/h6-7,11,13H,2-4H2,1H3,(H,10,12)(H,14,15)/p-1/t6?,7-/m0/s1 |
Clave InChI |
ACBUPMQFLDVJFH-MLWJPKLSSA-M |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC(CO)O |
SMILES canónico |
CC(=O)NC(CC(=O)[O-])C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)

![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)





